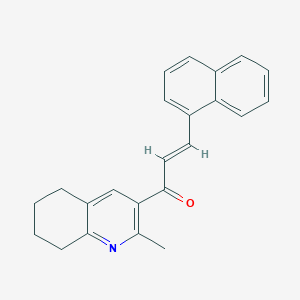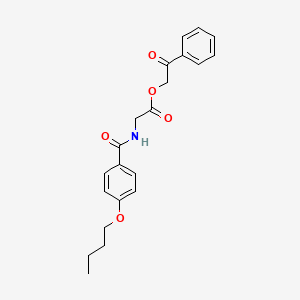
2-oxo-2-phenylethyl N-(4-butoxybenzoyl)glycinate
Übersicht
Beschreibung
2-oxo-2-phenylethyl N-(4-butoxybenzoyl)glycinate, also known as BOC-Glycine-Phenylalanine-O-Butyl Ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-oxo-2-phenylethyl N-(4-butoxybenzoyl)glycinate involves the activation of the prodrug by enzymes present in the target tissue. The activated compound can then interact with specific receptors or enzymes, leading to the desired biological effect.
Biochemical and Physiological Effects
2-oxo-2-phenylethyl N-(4-butoxybenzoyl)glycinate has been found to exhibit unique biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes such as chymotrypsin and elastase, which are involved in the breakdown of proteins. This inhibition can lead to the accumulation of proteins in the target tissue, leading to the desired biological effect.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-oxo-2-phenylethyl N-(4-butoxybenzoyl)glycinate in lab experiments is its potential application as a prodrug. This approach can improve the efficacy of the drug and reduce its side effects. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the research on 2-oxo-2-phenylethyl N-(4-butoxybenzoyl)glycinate. One of the significant directions is the development of new methods for the synthesis of this compound, which can improve its yield and purity. Another direction is the exploration of its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, the development of new prodrugs based on this compound can lead to the discovery of novel therapeutic agents.
Conclusion
In conclusion, 2-oxo-2-phenylethyl N-(4-butoxybenzoyl)glycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. Its potential application as a prodrug can improve the efficacy of the drug and reduce its side effects. Further research in this area can lead to the discovery of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
2-oxo-2-phenylethyl N-(4-butoxybenzoyl)glycinate has been found to exhibit potential applications in scientific research. One of the significant applications of this compound is in the field of drug delivery. This compound can be used as a prodrug, which can be activated by enzymes present in the target tissue, leading to the release of the active drug. This approach can improve the efficacy of the drug and reduce its side effects.
Eigenschaften
IUPAC Name |
phenacyl 2-[(4-butoxybenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-2-3-13-26-18-11-9-17(10-12-18)21(25)22-14-20(24)27-15-19(23)16-7-5-4-6-8-16/h4-12H,2-3,13-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNOBFBNJWJGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-phenylethyl 2-[(4-butoxybenzoyl)amino]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



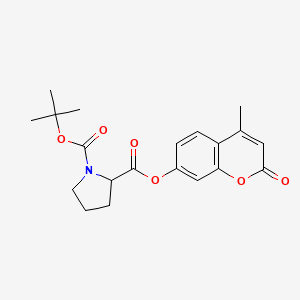

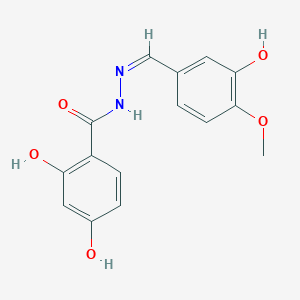
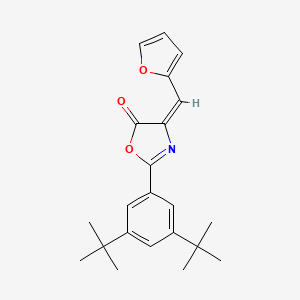

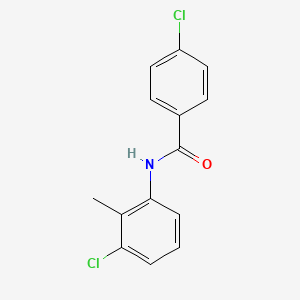

![N-cyclopropyl-2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B3837516.png)
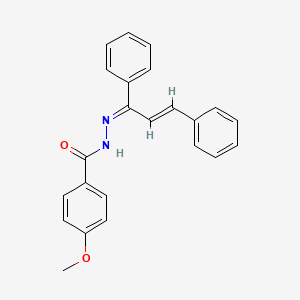
![1-dibenzo[b,d]furan-3-yl-2,5-pyrrolidinedione](/img/structure/B3837524.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3837529.png)
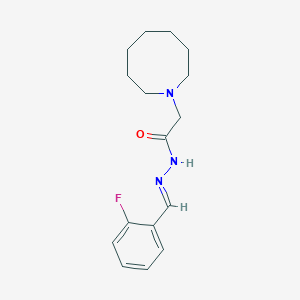
![2-[(3-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3837535.png)
